![molecular formula C21H17FN4O3 B14096140 3-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B14096140.png)
3-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and an isoxazole ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the isoxazole and pyrazole intermediates through a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide
- 3-(4-bromophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide
- 3-(4-methylphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups. The presence of the fluorophenyl group imparts unique electronic properties, while the methoxyphenyl and isoxazole groups contribute to its reactivity and potential biological activity.
Properties
Molecular Formula |
C21H17FN4O3 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H17FN4O3/c1-28-17-8-4-14(5-9-17)20-10-16(26-29-20)12-23-21(27)19-11-18(24-25-19)13-2-6-15(22)7-3-13/h2-11H,12H2,1H3,(H,23,27)(H,24,25) |
InChI Key |
YGSFPYNVOOVULA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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